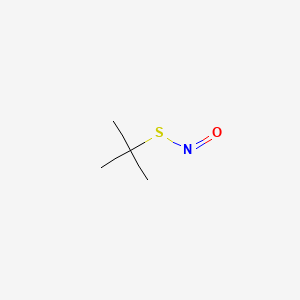

tert-Butyl thionitrile

CAS No.: 15459-95-7

Cat. No.: VC17019595

Molecular Formula: C4H9NOS

Molecular Weight: 119.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15459-95-7 |

|---|---|

| Molecular Formula | C4H9NOS |

| Molecular Weight | 119.19 g/mol |

| IUPAC Name | 2-methyl-2-nitrososulfanylpropane |

| Standard InChI | InChI=1S/C4H9NOS/c1-4(2,3)7-5-6/h1-3H3 |

| Standard InChI Key | CCGAYDPMIVSQPK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SN=O |

Introduction

Chemical Structure and Fundamental Properties

Tert-butyl thionitrile (IUPAC name: 2-methylpropane-2-thionitrile) has the molecular formula C₅H₉NS, with a molecular weight of 115.20 g/mol. The compound features a central sulfur atom bonded to a tert-butyl group ((CH₃)₃C–) and a nitrile group (–C≡N). This configuration imparts distinct electronic and steric properties, influencing its reactivity and stability.

Electronic and Steric Effects

The tert-butyl group’s bulkiness creates significant steric hindrance, which can slow down nucleophilic attacks on the sulfur or nitrile groups. Conversely, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the sulfur atom, facilitating reactions with nucleophiles such as amines or alcohols .

Physical Properties

While direct data on tert-butyl thionitrile’s physical properties are scarce, comparisons to analogous compounds provide insights:

These estimates are derived from trends observed in tert-butyl derivatives, where increased molecular weight correlates with higher boiling points and densities .

Reactivity and Chemical Transformations

Tert-butyl thionitrile’s reactivity is governed by its functional groups, enabling diverse transformations.

Nucleophilic Substitution

The sulfur atom’s electrophilicity allows reactions with nucleophiles. For example, treatment with amines could yield sulfenamides:

Such reactions are critical in pharmaceutical intermediate synthesis .

Complexation with Metals

The nitrile group can coordinate to metal centers, forming complexes useful in catalysis. For instance, reaction with molybdenum tetrachloride (MoCl₄) might produce:

Similar complexes with tert-butylthiol have been reported .

Acid-Catalyzed Hydrolysis

Under acidic conditions, tert-butyl thionitrile may hydrolyze to tert-butyl sulfenic acid and hydrogen cyanide:

This reaction highlights the compound’s instability in aqueous acidic environments .

Applications and Industrial Relevance

While direct applications of tert-butyl thionitrile are underexplored, its structural analogs suggest potential uses.

Gas Odorant Blends

Tert-butylthiol’s role in natural gas odorants implies that tert-butyl thionitrile could serve as a less volatile alternative, though its higher melting point (−0.5 °C) may limit practicality.

Pharmaceutical Intermediates

The nitrile group’s versatility in drug synthesis positions tert-butyl thionitrile as a candidate for constructing sulfur-containing pharmacophores.

Polymer Chemistry

Thionitriles can act as crosslinking agents in rubber vulcanization, suggesting applications in elastomer production.

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems for high-yield production.

-

Application Trials: Testing in gas odorants and polymer networks.

-

Toxicological Studies: Assessing acute and chronic exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume